1-cyclopentyl-2-piperazinone hydrochloride hydrate
Description
1-cyclopentyl-2-piperazinone hydrochloride hydrate is a chemical compound that belongs to the class of piperazinones. Piperazinones are known for their diverse pharmacological properties and are often used in medicinal chemistry. This compound, in particular, features a cyclopentyl group attached to the piperazinone ring, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-cyclopentylpiperazin-2-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH.H2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;;/h8,10H,1-7H2;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSHTAVTJNBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2=O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-2-piperazinone hydrochloride hydrate typically involves the following steps:
Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with ethylenediamine under acidic conditions to form the piperazinone core.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. For instance, the piperazinone can be reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-2-piperazinone hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazinone ring.
Reduction: Alcohol derivatives of the piperazinone.
Substitution: Alkylated or arylated piperazinone derivatives.
Scientific Research Applications
1-cyclopentyl-2-piperazinone hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an anxiolytic or antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2-piperazinone hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-2-piperazinone hydrochloride hydrate
- 1-phenyl-2-piperazinone hydrochloride hydrate
- 1-benzyl-2-piperazinone hydrochloride hydrate
Comparison
1-cyclopentyl-2-piperazinone hydrochloride hydrate is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and solubility profiles, making it a distinct candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
